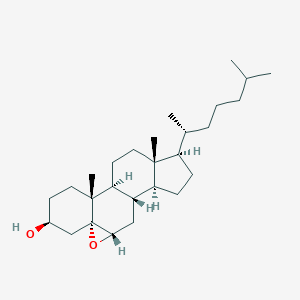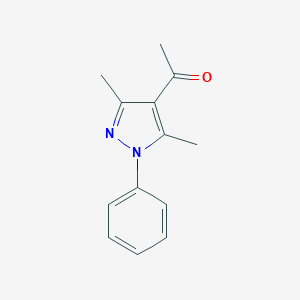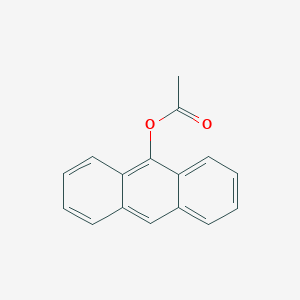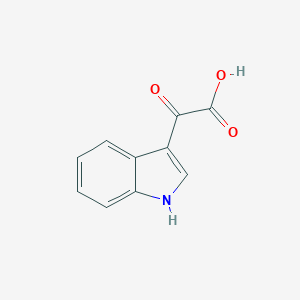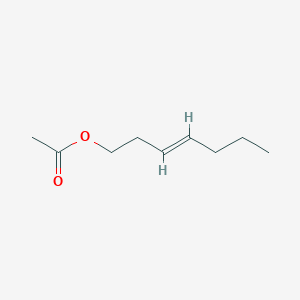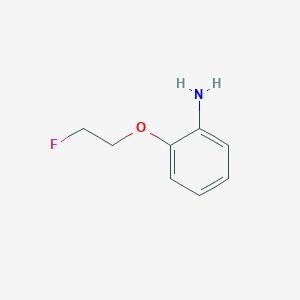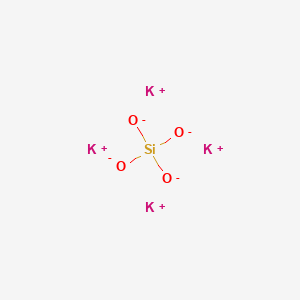
正硅酸钾
描述
Potassium orthosilicate is an inorganic compound with the chemical formula K₄SiO₄. It is a member of the silicate family, which includes various salts and esters of orthosilicic acid. Potassium orthosilicate is known for its stability and is commonly used in various industrial applications due to its unique chemical properties.
科学研究应用
Chemistry: Potassium orthosilicate is used as a precursor in the synthesis of other silicate compounds. It is also employed in the preparation of silica nanoparticles and as a reagent in various chemical reactions.
Biology and Medicine: In biological research, potassium orthosilicate is studied for its potential role in bone health and collagen synthesis. It is also investigated for its effects on skin, hair, and nails.
Industry: Potassium orthosilicate is widely used in the construction industry as a binder for cement and other construction materials. It is also used in the production of mineral paints and coatings, as well as in industrial cleaning agents due to its alkaline properties.
作用机制
Target of Action
Potassium orthosilicate, also known as ortho-silicic acid (H4SiO4), is a major form of bioavailable silicon for both humans and animals . It primarily targets the connective tissues in the body, playing a crucial role in bone mineralization, collagen synthesis, skin, hair, and nails health . It has also been associated with atherosclerosis, Alzheimer’s disease, immune system enhancement, and other disorders or pharmacological effects .
Mode of Action
Potassium orthosilicate interacts with its targets by releasing ortho-silicic acid, a bioavailable form of silicon . This compound exhibits profound adsorption and absorption properties, which might be attributed to specific structural characteristics . The interaction of ortho-silicic acid with its targets leads to various changes, including enhanced bone mineralization and collagen synthesis .
Biochemical Pathways
The exact biochemical pathways affected by potassium orthosilicate remain largely unknown. It is known that silicon plays a role in various physiological processes, including photosynthetic co2 fixation and the utilization of photosynthates . Potassium orthosilicate might influence these processes by modulating the availability and utilization of silicon.
Pharmacokinetics
The pharmacokinetics of potassium orthosilicate involve its release of ortho-silicic acid, which is a bioavailable form of silicon . Despite the substantial water insolubility of potassium orthosilicate, it releases a small but significant equilibrium concentration of ortho-silicic acid in contact with water and physiological fluids . This property contributes to the compound’s bioavailability.
Result of Action
The action of potassium orthosilicate results in various molecular and cellular effects. These include enhanced bone mineralization, improved collagen synthesis, and better health of skin, hair, and nails . Additionally, it has been associated with the enhancement of the immune system and potential therapeutic effects for conditions like atherosclerosis and Alzheimer’s disease .
Action Environment
The action, efficacy, and stability of potassium orthosilicate can be influenced by various environmental factors. For instance, the presence of water and physiological fluids is crucial for the release of ortho-silicic acid . Moreover, the compound’s action might be affected by the pH of the environment
生化分析
Biochemical Properties
Potassium orthosilicate plays a significant role in biochemical reactions. It has been associated with bone mineralization, collagen synthesis, skin, hair, and nails health, atherosclerosis, Alzheimer disease, immune system enhancement, and other disorders or pharmacological effects . It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity .
Cellular Effects
Potassium orthosilicate has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been associated with the biosynthesis of collagen and glycosaminoglycan, which are needed for bone formation .
Molecular Mechanism
At the molecular level, potassium orthosilicate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of potassium orthosilicate can vary with different dosages in animal models. Studies have shown that it can have beneficial effects at certain dosages, but may also have toxic or adverse effects at high doses .
Metabolic Pathways
Potassium orthosilicate is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels
Transport and Distribution
Potassium orthosilicate is transported and distributed within cells and tissues in ways that are still being studied. It is known to interact with certain transporters or binding proteins, and can influence its localization or accumulation .
Subcellular Localization
The subcellular localization of potassium orthosilicate and its effects on activity or function are areas of active research. It is believed that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: Potassium orthosilicate can be synthesized by reacting potassium hydroxide with silica. The reaction typically occurs at high temperatures, around 1300°C, to ensure complete conversion. The general reaction is as follows: [ \text{SiO}_2 + 2\text{KOH} \rightarrow \text{K}_2\text{SiO}_3 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, potassium orthosilicate is produced by melting potassium carbonate with silica sand. This process involves heating the mixture to high temperatures, resulting in the formation of potassium orthosilicate and carbon dioxide: [ \text{K}_2\text{CO}_3 + \text{SiO}_2 \rightarrow \text{K}_2\text{SiO}_3 + \text{CO}_2 ]
化学反应分析
Types of Reactions: Potassium orthosilicate undergoes various chemical reactions, including:
Oxidation: Potassium orthosilicate can be oxidized to form potassium silicate.
Reduction: It can be reduced under specific conditions to yield different silicate compounds.
Substitution: Potassium orthosilicate can participate in substitution reactions where other cations replace potassium ions.
Common Reagents and Conditions:
Acids: When treated with acids, potassium orthosilicate decomposes to form silica and the corresponding potassium salts.
Alkaline Conditions: Under alkaline conditions, it remains stable and can form complex silicate structures.
Major Products:
Silica: One of the primary products formed from the decomposition of potassium orthosilicate.
Potassium Salts: Various potassium salts are formed depending on the reaction conditions and reagents used.
相似化合物的比较
Sodium Orthosilicate: Similar in structure and properties but contains sodium instead of potassium.
Tetraethyl Orthosilicate: Used in organic synthesis and the manufacture of aerogels.
Tetramethyl Orthosilicate: An alternative to tetraethyl orthosilicate with similar applications but produces toxic methanol upon decomposition.
Uniqueness: Potassium orthosilicate is unique due to its specific applications in the construction industry and its role in biological research. Its stability under alkaline conditions and ability to form complex silicate structures make it a valuable compound in various fields.
属性
IUPAC Name |
tetrapotassium;silicate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4K.O4Si/c;;;;1-5(2,3)4/q4*+1;-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQWHDODQVOVKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Si]([O-])([O-])[O-].[K+].[K+].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K4O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1312-76-1, 14293-88-0 | |
| Record name | Potassium polysilicate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001312761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium orthosilicate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014293880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium orthosilicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM ORTHOSILICATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55R0S6LC84 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Q1: What are the structural characteristics of Potassium Orthosilicate?
A2: While the provided research abstracts [, ] don't delve into the detailed structural characteristics of Potassium Orthosilicate, they do provide some information. The molecular formula for Potassium Orthosilicate is K4SiO4. Further research in chemical databases and literature would be needed to obtain comprehensive information on its molecular weight, spectroscopic data, and other structural properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
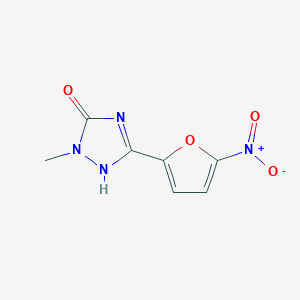
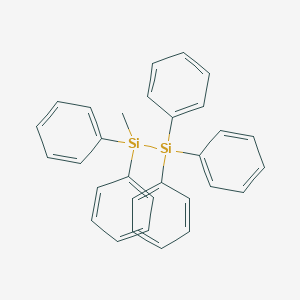
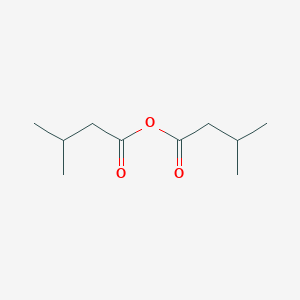
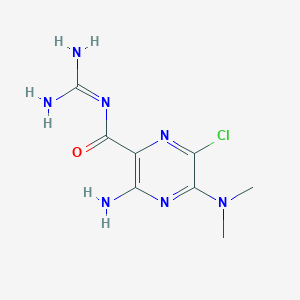
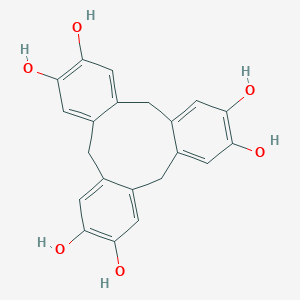
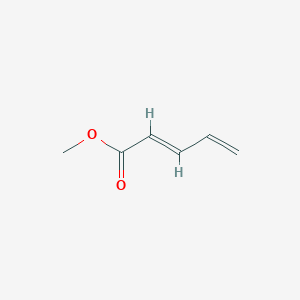
![Triazanium;[3-methylbut-3-enoxy(oxido)phosphoryl] phosphate](/img/structure/B75142.png)
